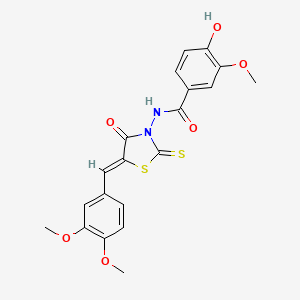

(Z)-N-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxy-3-methoxybenzamide

Description

Properties

IUPAC Name |

N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-hydroxy-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O6S2/c1-26-14-7-4-11(8-16(14)28-3)9-17-19(25)22(20(29)30-17)21-18(24)12-5-6-13(23)15(10-12)27-2/h4-10,23H,1-3H3,(H,21,24)/b17-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCIPECAMJJPULK-MFOYZWKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=C(C=C3)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=C(C=C3)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxy-3-methoxybenzamide typically involves a multi-step process. One common method is the aldol condensation reaction between 3,4-dimethoxybenzaldehyde and a thiazolidinone derivative. The reaction is usually catalyzed by a base such as sodium hydroxide and carried out under solvent-free conditions to promote green chemistry practices .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxy-3-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxy-3-methoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor or a modulator of biological pathways. Its ability to interact with various biomolecules makes it a valuable tool for probing biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatile reactivity allows for the creation of a wide range of products with specific properties.

Mechanism of Action

The mechanism of action of (Z)-N-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxy-3-methoxybenzamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. Additionally, it can affect cellular pathways by altering gene expression or protein function .

Comparison with Similar Compounds

Substituent-Driven Electronic and Steric Effects

- Methoxy vs. Hydroxy Groups : The 3,4-dimethoxy substitution in the benzylidene moiety of the target compound reduces steric hindrance compared to bulkier groups (e.g., propoxy in ), allowing better interaction with hydrophobic enzyme pockets. However, the 4-hydroxy group in the benzamide moiety introduces hydrogen-bonding capacity, enhancing target affinity .

- Nitro and Chloro Substituents : The 2-nitrobenzamide analogue () exhibits stronger electron-withdrawing effects, which may stabilize charge-transfer interactions in enzyme active sites. Conversely, the chloro substituent in increases lipophilicity, favoring passive diffusion across biological membranes.

NMR Spectral Comparisons

- Regions A (positions 39–44) and B (positions 29–36) in the target compound show distinct chemical shifts (δ 7.2–7.8 ppm) compared to analogues like compound 7 (δ 6.9–7.5 ppm) and Rapa (δ 7.0–7.6 ppm). These shifts correlate with changes in the electronic environment of the benzylidene and benzamide groups, confirming substituent-specific deshielding effects .

Biological Activity

(Z)-N-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxy-3-methoxybenzamide is a complex organic compound that incorporates a thiazolidinone core with potential therapeutic applications. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer domains. The following sections will explore its biological activity, mechanisms of action, structure-activity relationships, and relevant research findings.

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against a range of bacterial and fungal strains. Research indicates that derivatives of thiazolidinones, including this compound, show enhanced antibacterial effects compared to standard antibiotics such as ampicillin and streptomycin.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Escherichia coli | 0.004 mg/mL | 0.008 mg/mL |

| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |

| Bacillus cereus | 0.015 mg/mL | 0.020 mg/mL |

| Candida albicans | 0.006 mg/mL | 0.012 mg/mL |

The compound's effectiveness is attributed to its ability to inhibit bacterial cell wall synthesis and induce apoptosis in cancer cells, making it a promising candidate for drug development in treating infections and tumors .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer activity. Studies indicate that it can induce apoptosis in various cancer cell lines through mechanisms involving the disruption of cellular signaling pathways and the activation of pro-apoptotic factors .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis, such as MurB, which is crucial for maintaining bacterial integrity .

- Apoptosis Induction : In cancer cells, it promotes apoptosis by activating caspases and modulating the expression of Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

The structure of this compound plays a vital role in its biological activity. The presence of the thiazolidinone ring combined with the benzamide moiety enhances its lipophilicity and bioavailability. Modifications to the functional groups attached to the thiazolidinone core can significantly affect its potency against various microbial strains and cancer cells.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Hydroxy group on benzamide | Increases antibacterial potency |

| Dimethoxy substitution | Enhances lipophilicity |

| Thiazolidinone core | Essential for antimicrobial action |

Case Studies

Several studies have evaluated the biological activity of similar compounds:

- Antibacterial Study : A recent study demonstrated that thiazolidinone derivatives exhibited MIC values significantly lower than conventional antibiotics against multiple Gram-positive and Gram-negative bacteria .

- Cytotoxicity Evaluation : Cytotoxicity assays using MTT showed that the most active derivatives had low toxicity towards normal human cells while maintaining high efficacy against cancer cell lines .

Q & A

Q. What are the key considerations for synthesizing (Z)-N-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxy-3-methoxybenzamide, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, starting with the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, followed by cyclization with 4-hydroxy-3-methoxybenzoyl chloride. Key optimizations include:

- Solvent selection : Ethanol or methanol for solubility and reaction homogeneity .

- Catalysts : Acetic acid or piperidine to facilitate benzylidene formation .

- Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions .

- Purification : High-performance liquid chromatography (HPLC) to isolate the Z-isomer and confirm stereochemical purity .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological approaches include:

- Spectroscopic techniques :

- ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy groups at C3/C4 of the benzylidene moiety) .

- IR spectroscopy : Confirm the presence of thioxo (C=S) and oxo (C=O) groups .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for accurate mass determination) .

- Chromatography : HPLC or TLC to assess purity (>95% by area normalization) .

Q. What assays are recommended for evaluating its biological activity in preclinical studies?

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .

- Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values .

- Enzyme inhibition : Kinase or protease inhibition assays to explore mechanistic targets .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data across structurally similar thiazolidinone derivatives?

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy vs. nitro groups) and compare activity profiles .

- Computational modeling : Molecular docking to predict binding affinities for targets like EGFR or COX-2 .

- Meta-analysis : Cross-reference data from independent studies (e.g., IC₅₀ variations in anticancer assays) to identify confounding factors (e.g., cell line specificity) .

Q. What strategies can improve the compound’s solubility and bioavailability without compromising bioactivity?

- Co-solvent systems : Use DMSO/PEG-400 mixtures in in vitro assays .

- Structural modifications : Introduce hydrophilic groups (e.g., sulfonate or PEGylated chains) at non-critical positions .

- Nanocarrier encapsulation : Liposomal formulations to enhance cellular uptake .

Q. How should experimental designs account for stereochemical instability in the benzylidene moiety?

- Kinetic studies : Monitor Z/E isomerization rates under varying pH, temperature, and light exposure using HPLC .

- Stabilization strategies : Store the compound in amber vials at −20°C and avoid prolonged exposure to polar solvents .

Q. What orthogonal techniques are recommended for validating target engagement in mechanistic studies?

- Surface plasmon resonance (SPR) : Quantify binding kinetics to purified enzymes/receptors .

- Cellular thermal shift assays (CETSA) : Confirm target stabilization in live cells .

- Metabolomics : Track downstream metabolic changes via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.